(S)-3-氨基-6-((叔丁氧羰基)氨基)己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

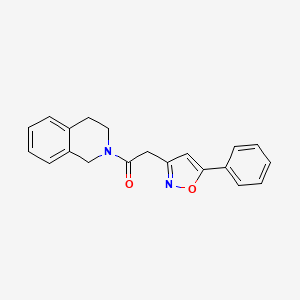

“(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” is a derivative of lysine . It is used in the preparation of multifunctional amphiphilic peptide dendrimers, which can serve as nonviral gene vectors in cancer research .

Synthesis Analysis

The synthesis of “(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” involves the use of amino acid ionic liquids (AAILs). These AAILs are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

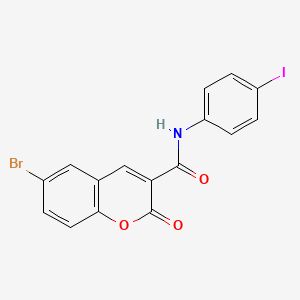

The molecular structure of “(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” is represented by the InChI code: 1S/C11H22N2O4/c1-11(2,3)17-10(16)13-6-4-5-8(12)7-9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 .Chemical Reactions Analysis

The chemical reactions involving “(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” are typically carried out using amino acid ionic liquids (AAILs). These AAILs have multiple reactive groups, and care should be taken when using them for organic synthesis . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .Physical And Chemical Properties Analysis

“(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” is a solid at room temperature . The Boc-AAILs derived from it are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .科学研究应用

非天然氨基酸的合成

Bakonyi 等人 (2013) 的研究详细阐述了 3-(叔丁氧羰基)-3-氮杂双环[3.1.0]己烷-2-羧酸的全部四个立体异构体的合成,展示了该化合物在非天然氨基酸开发中的作用。这项研究强调了 (S)-3-氨基-6-((叔丁氧羰基)氨基)己酸及其衍生物在合成复杂氨基酸中的重要性,这些氨基酸可用于开发具有新特性的肽 (Bakonyi 等人,2013)。

肽和杂环衍生物的修饰

Baburaj 和 Thambidurai (2012) 讨论了末端叔丁氧羰基 (Boc) 保护的肼基酸在合成修饰的肽和生物活性杂环衍生物中的效用。该研究重点介绍了这些化合物如何作为中间体,进一步强调了该化学物质在肽修饰中的多功能性 (Baburaj 和 Thambidurai,2012)。

苄基碘代烷酸酯的高效合成

Koseki、Yamada 和 Usuki (2011) 展示了从天然或受保护的 L-氨基酸中高效合成苄基 2-(S)-[(叔丁氧羰基)氨基]-ω-碘代烷酸酯。这项研究表明了 (S)-3-氨基-6-((叔丁氧羰基)氨基)己酸衍生物在合成化合物中的应用,这些化合物对于开发新型有机分子至关重要 (Koseki 等人,2011)。

β-氨基酸的前体

Krow 等人 (2016) 对 N-叔丁氧羰基-5-顺式-叔丁基二甲基甲硅烷氧基甲基-2-氮杂双环[2.1.1]己烷的取代基区域选择性引入和转化进行的研究展示了这些结构用作构象受限 β-氨基酸前体的用途。这可能会导致形成具有明确二级结构的低聚物,表明此类化合物在肽合成和结构生物学中具有广泛的适用性 (Krow 等人,2016)。

疏水性和柔性结构单元

Markowska、Markowski 和 Jarocka-Karpowicz (2021) 回顾了 6-氨基己酸作为化学合成中疏水性、柔性结构单元的重要性。这种 ω-氨基酸与 (S)-3-氨基-6-((叔丁氧羰基)氨基)己酸密切相关,在修饰肽的合成和聚酰胺合成纤维工业中发挥着重要作用。它在各种生物活性结构中作为连接体的用途突出了此类氨基酸在合成化学和材料科学中的多功能应用 (Markowska 等人,2021)。

安全和危害

The safety and hazards associated with “(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” are represented by the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

(3S)-3-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-6-4-5-8(12)7-9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDUAIKSZTULGY-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2612466.png)

![7-(4-benzoylpiperazin-1-yl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2612468.png)

![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2612470.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2612473.png)

![N,6-bis(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2612476.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B2612480.png)

![2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2612481.png)

![1-[(Benzylamino)methyl]cyclohexan-1-OL](/img/structure/B2612486.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2612487.png)